molecular formula C18H14F4N2O4S B015945 (S)-Bicalutamide CAS No. 113299-38-0

(S)-Bicalutamide

Cat. No.: B015945
CAS No.: 113299-38-0
M. Wt: 430.4 g/mol
InChI Key: LKJPYSCBVHEWIU-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Bicalutamide is a non-steroidal anti-androgen medication primarily used in the treatment of prostate cancer. It functions by inhibiting the action of androgens (male hormones) which can promote the growth of cancer cells in the prostate. The compound is the (S)-enantiomer of bicalutamide, which means it is one of two mirror-image forms of the molecule, specifically the one that is biologically active.

Scientific Research Applications

(S)-Bicalutamide has a wide range of applications in scientific research:

    Chemistry: Used as a reference compound in the study of anti-androgens and their chemical properties.

    Biology: Employed in research on androgen receptor signaling pathways and their role in cell biology.

    Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes.

Mechanism of Action

Target of Action

(S)-Bicalutamide primarily targets the androgen receptor (AR), a type of nuclear receptor that is activated by binding either of the androgenic hormones, testosterone, or dihydrotestosterone . ARs are critical for the development and maintenance of the male sexual phenotype, and play a significant role in the growth of prostate cancer .

Mode of Action

This compound acts as a competitive antagonist of the androgen receptor . It binds to the AR with high affinity, preventing androgen binding and receptor activation . This inhibits the translocation of the AR into the nucleus, preventing the receptor from binding to androgen response elements on DNA and modulating gene expression .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the androgen signaling pathway . By blocking the activation of AR, this compound prevents the transcription of androgen-responsive genes that are crucial for the growth and survival of prostate cancer cells . The downstream effects include reduced cell proliferation and induction of cell death in prostate cancer cells .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, Excretion) properties of this compound are crucial for its bioavailability and therapeutic effect . This compound is well absorbed when administered orally, and it is extensively distributed in the body . It undergoes hepatic metabolism, primarily by the cytochrome P450 enzyme system, and the metabolites are excreted in the urine and feces . The half-life of this compound is relatively long, allowing for once-daily dosing .

Result of Action

At the molecular level, the action of this compound results in the inhibition of androgen receptor activity, leading to decreased expression of androgen-responsive genes . At the cellular level, this translates to reduced proliferation and increased apoptosis of prostate cancer cells . Clinically, this can lead to a decrease in prostate cancer progression and alleviation of symptoms in patients .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH can affect the drug’s solubility and absorption . Additionally, individual patient factors, including age, liver function, and presence of other medications, can influence the metabolism and excretion of this compound, thereby affecting its efficacy and potential for side effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Bicalutamide involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the intermediate: The synthesis begins with the preparation of a key intermediate, which involves the reaction of a substituted aniline with a chloroformate to form a carbamate.

    Cyclization: The intermediate undergoes cyclization to form a benzothiazole ring.

    Resolution: The racemic mixture of bicalutamide is then resolved into its enantiomers using chiral chromatography or crystallization techniques to obtain the (S)-enantiomer.

Industrial Production Methods

In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves:

    High-yield reactions: Ensuring that each step of the synthesis has a high yield to maximize the amount of product obtained.

    Purification: Utilizing advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the (S)-enantiomer.

    Cost-efficiency: Streamlining the process to reduce costs, including the use of cost-effective reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

(S)-Bicalutamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.

Major Products

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced forms of the compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Comparison with Similar Compounds

Similar Compounds

    Flutamide: Another non-steroidal anti-androgen used in prostate cancer treatment.

    Nilutamide: Similar in function to (S)-Bicalutamide but with different pharmacokinetic properties.

    Enzalutamide: A newer anti-androgen with a higher affinity for the androgen receptor.

Uniqueness

This compound is unique due to its specific (S)-enantiomer form, which is more biologically active compared to its ®-enantiomer. This specificity allows for more effective inhibition of androgen receptors with potentially fewer side effects.

Properties

IUPAC Name

(2S)-N-[4-cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenyl)sulfonyl-2-hydroxy-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F4N2O4S/c1-17(26,10-29(27,28)14-6-3-12(19)4-7-14)16(25)24-13-5-2-11(9-23)15(8-13)18(20,21)22/h2-8,26H,10H2,1H3,(H,24,25)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKJPYSCBVHEWIU-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)C1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](CS(=O)(=O)C1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F4N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70861120
Record name (S)-Bicalutamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70861120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113299-38-0
Record name Bicalutamide, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113299380
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-Bicalutamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70861120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BICALUTAMIDE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8K39AN732
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-Bicalutamide
Reactant of Route 2
(S)-Bicalutamide
Reactant of Route 3
Reactant of Route 3
(S)-Bicalutamide
Reactant of Route 4
(S)-Bicalutamide
Reactant of Route 5
(S)-Bicalutamide
Reactant of Route 6
Reactant of Route 6
(S)-Bicalutamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.